![molecular formula C7H14N2O B2872612 5-Amino-1-ethylpiperidin-2-one CAS No. 1334146-74-5](/img/structure/B2872612.png)
5-Amino-1-ethylpiperidin-2-one
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Description
Scientific Research Applications
Potential in Inhibiting Human 5-Lipoxygenase
5-Amino-1-ethylpiperidin-2-one derivatives are explored for their potential in inhibiting 5-lipoxygenase (5-LO), an enzyme crucial in leukotriene synthesis. Leukotrienes are mediators in inflammatory and allergic diseases, suggesting that inhibitors could be valuable in treating these conditions. Landwehr et al. (2006) synthesized a series of novel 2-amino-5-hydroxyindoles, highlighting the critical role of structural modifications for biological activity and presenting a potential pathway for pharmacological intervention in leukotriene-associated diseases (Landwehr et al., 2006).
Antitumor Activity
Compounds structurally related to 5-Amino-1-ethylpiperidin-2-one have been examined for their antitumor activities. Denny et al. (1987) studied derivatives of N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide, finding that 5-substituted compounds showed significant in vivo antitumor activity, suggesting the potential of these derivatives as antitumor agents (Denny et al., 1987).
Role in Cardiovascular Drugs
5-Amino-1-ethylpiperidin-2-one and its derivatives could play a role in developing cardiovascular drugs. The endothelin peptide family, including endothelin-1 (ET-1), is a target for therapeutic intervention in various cardiovascular diseases. Lüscher and Barton (2000) discussed the importance of endothelin receptor antagonists in treating diseases such as hypertension and heart failure, potentially implicating related compounds in the development of new cardiovascular therapies (Lüscher & Barton, 2000).
Innovative Biocatalytic Synthesis Approaches
Research into 5-Hydroxypiperidin-2-one, a closely related compound, involves biocatalytic synthesis methods, suggesting a broader scope of research and application in synthesizing related compounds. Vink et al. (2003) detailed an enantioselective biocatalytic approach for synthesizing 5-hydroxypiperidinone-derived N,N-acetals, showcasing innovative methods that could be applicable to 5-Amino-1-ethylpiperidin-2-one derivatives (Vink et al., 2003).
properties
IUPAC Name |
5-amino-1-ethylpiperidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-2-9-5-6(8)3-4-7(9)10/h6H,2-5,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBCSGAQELOXODH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC(CCC1=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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